molecular formula C8H12O2 B14694929 2-Acetyl-2-methylcyclopentan-1-one CAS No. 32939-27-8

2-Acetyl-2-methylcyclopentan-1-one

Cat. No.: B14694929
CAS No.: 32939-27-8
M. Wt: 140.18 g/mol
InChI Key: BICPFJAEOFWJBB-UHFFFAOYSA-N
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Description

2-Acetyl-2-methylcyclopentan-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, characterized by the presence of an acetyl group and a methyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-2-methylcyclopentan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with cyclopentanone, followed by dehydration and subsequent methylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and a methylating agent like methyl iodide for the methylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Acetyl-2-methylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentanone: A related compound with a similar cyclopentanone structure but lacking the acetyl group.

    2-Cyclopenten-1-one, 2-methyl-: Another similar compound with a cyclopentenone ring structure.

Uniqueness

2-Acetyl-2-methylcyclopentan-1-one is unique due to the presence of both an acetyl and a methyl group on the cyclopentanone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

32939-27-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-acetyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-6(9)8(2)5-3-4-7(8)10/h3-5H2,1-2H3

InChI Key

BICPFJAEOFWJBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1=O)C

Origin of Product

United States

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